(4-(Oxazol-4-yl)phenyl)methanol, also known as 4-(1,3-oxazol-4-yl)phenylmethanol, is an organic compound characterized by its oxazole and phenyl functional groups. This compound has gained attention in various fields of chemical research due to its potential biological activities and applications in synthetic chemistry.
In terms of classification, (4-(Oxazol-4-yl)phenyl)methanol falls under the category of organic compounds, specifically those containing heterocyclic structures due to the presence of the oxazole ring. It is classified as a laboratory chemical with potential uses in research and development.
The synthesis of (4-(Oxazol-4-yl)phenyl)methanol typically involves several steps, including the formation of the oxazole ring and subsequent reactions to introduce the phenyl group. One common method includes:
The synthesis often requires controlled temperature and pressure conditions to ensure high yields and purity. The use of solvents like dimethylformamide (DMF) is common in these reactions due to its ability to dissolve a variety of organic compounds .
The molecular structure of (4-(Oxazol-4-yl)phenyl)methanol consists of a phenolic hydroxymethyl group attached to a phenyl ring, which is further connected to an oxazole ring. The molecular formula is , and its structure can be represented as follows:
Key data regarding the molecular structure includes:
(4-(Oxazol-4-yl)phenyl)methanol can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for (4-(Oxazol-4-yl)phenyl)methanol involves its interaction with biological targets such as enzymes or receptors. The oxazole moiety may facilitate binding to active sites on proteins, potentially modulating their activity. This interaction could lead to various biological effects, including anti-inflammatory or anticancer properties, although specific studies are required to elucidate these effects fully .
(4-(Oxazol-4-yl)phenyl)methanol has several scientific uses:
Oxazole rings represent privileged structural motifs in medicinal chemistry due to their versatile physicochemical properties and broad spectrum of biological activities. As five-membered heterocycles containing both nitrogen and oxygen atoms, oxazoles serve as stable bioisosteric replacements for carboxylic acids, esters, and amides while conferring improved metabolic stability and membrane permeability to drug candidates [5] [7]. This bioisosteric equivalence is particularly valuable when traditional carbonyl-containing groups exhibit susceptibility to enzymatic hydrolysis. The intrinsic dipole moment (~1.5–2.5 D) of the oxazole ring facilitates targeted molecular interactions with biological macromolecules through hydrogen bonding, dipole-dipole interactions, and π-stacking [5].
Table 1: Biologically Active Oxazole Derivatives and Their Therapeutic Applications
Oxazole Derivative | Biological Activity | Therapeutic Significance |
---|---|---|
Oxolamine | Cough suppressant | First commercial drug containing 1,2,4-oxadiazole |
Phidianidine A & B | Cytotoxic, PTP1B/CXCR4 modulation | Marine-derived natural products with anticancer potential |
Chalcone-oxazole hybrids | Anticancer | Activity against PC3, DU-145, A549 & MCF-7 cell lines |
Imidazole-oxadiazole conjugates | Antibacterial | Control of Xanthomonas oryzae and Pseudomonas syringae |
3-Phenyl-1,2,4-oxadiazoles | SARS-CoV-2 Mpro inhibition | COVID-19 therapeutics (IC₅₀ = 5.27 μM) |
The structural diversity achievable through oxazole ring functionalization has enabled its incorporation into numerous pharmacologically active agents. Recent studies highlight oxazole-containing compounds exhibiting antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic activities [4] [7] [10]. For instance, novel chalcone-oxazole hybrids demonstrate potent anticancer effects against prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer cell lines, with compound 10d exhibiting superior activity compared to etoposide controls [4]. Similarly, imidazole-oxadiazole conjugates display exceptional efficacy against phytopathogenic bacteria Xanthomonas oryzae (EC₅₀ = 7.40 μg/mL) through membrane disruption mechanisms [8]. Natural oxazole-containing alkaloids like Phidianidine A and B, isolated from marine mollusks, show significant cytotoxicity against human tumor cell lines and modulate protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4) activity [6]. These examples underscore the oxazole ring's critical role in scaffold design for diverse therapeutic targets.
The 4-(oxazol-4-yl)phenyl scaffold represents a strategically engineered pharmacophore that combines the advantageous properties of planar aromatic systems with the electronic heterogeneity of the oxazole ring. This configuration creates a distinctive electronic profile characterized by an electron-rich oxazole moiety adjacent to an electron-deficient phenyl ring, generating an intrinsic dipole moment that enhances target binding through complementary electrostatic interactions [3] [6]. The hydroxymethyl group at the benzylic position serves as a versatile handle for structural diversification through etherification, esterification, or oxidation to aldehyde/carboxylic acid functionalities. This synthetic flexibility enables precise optimization of physicochemical properties including solubility, logP, and molecular geometry [6].
The oxazole nitrogen acts as a hydrogen bond acceptor capable of forming strong interactions with protein residues (bond energy ~8–25 kJ/mol), while the aromatic system facilitates π-π stacking interactions with phenylalanine, tyrosine, or tryptophan side chains. The spatial orientation of these pharmacophoric elements allows simultaneous engagement with multiple binding sites in biological targets [5]. Computational analyses reveal that the 4-(oxazol-4-yl)phenyl scaffold occupies a unique chemical space in fragment-based drug design, with a polar surface area of 35–40 Ų and cLogP values typically ranging from 1.8–2.5, positioning it favorably within Lipinski's rule of five for drug-likeness [7].
Table 2: Structure-Activity Relationships of 4-(Oxazol-4-yl)phenyl Modifications
Position | Structural Modification | Effect on Biological Activity |
---|---|---|
Oxazole C-2 | Amino group introduction | Enhanced hydrogen bonding capacity |
Oxazole C-5 | Methyl substitution | Improved metabolic stability |
Benzylic position | Oxidation to carboxylic acid | Increased target affinity but reduced permeability |
Benzylic position | Etherification | Tunable lipophilicity and sustained activity |
Phenyl ring | Para-fluoro substitution | Augmented membrane penetration and bioavailability |
Structure-activity relationship (SAR) studies demonstrate that substitutions on the oxazole ring significantly influence biological activity. C-2 amino group introduction enhances hydrogen-bonding capacity, while C-5 methyl substitution improves metabolic stability [3] [10]. The phenyl ring tolerates diverse electron-withdrawing and electron-donating groups, with para-fluoro substitution particularly enhancing membrane penetration and bioavailability. Molecular docking studies of analogues containing this scaffold reveal favorable binding affinities ranging from -7.2 to -9.8 kcal/mol against various enzyme targets, confirming its versatility in molecular recognition [8] [10].
(4-(Oxazol-4-yl)phenyl)methanol serves as a synthetically valuable building block for developing therapeutic agents targeting critical enzymes and receptors. Its benzylic alcohol functionality enables efficient derivatization to diverse pharmacologically active structures through straightforward synthetic transformations. Synthetic routes typically involve:
Table 3: Synthetic Applications of (4-(Oxazol-4-yl)phenyl)methanol in Drug Development
Therapeutic Area | Derivative Structure | Biological Target | Key Finding |
---|---|---|---|
Anticancer therapy | Chalcone-oxazole conjugates | Tubulin/microtubule system | Superior activity vs. etoposide in MCF-7 cells |
Antiviral agents | 3-Phenyl-1,2,4-oxadiazole derivatives | SARS-CoV-2 main protease (Mpro) | IC₅₀ = 5.27 μM for compound 16d |
Antibacterials | Imidazole-oxadiazole hybrids | Bacterial cell membranes | EC₅₀ = 7.40 μg/mL against Xanthomonas oryzae |
Antidiabetic agents | Coumarin-oxazole ethers | α-amylase/α-glucosidase | IC₅₀ = 0.70±0.05 μM (α-amylase) for compound 1 |
In cancer therapeutics, this intermediate has been utilized to construct chalcone-oxazole hybrids that disrupt tubulin-microtubule dynamics. These compounds demonstrate potent antiproliferative activity against hormone-independent breast cancer lines (MCF-7) and prostate cancer models (DU-145, PC3), with specific derivatives showing IC₅₀ values below 10 μM [4]. The scaffold's bioisosteric properties enable effective mimicry of ceramide structures in acid ceramidase (AC) inhibitors, which regulate sphingolipid metabolism—a promising approach for overcoming apoptosis resistance in glioblastoma and melanoma [2].
For infectious diseases, (4-(oxazol-4-yl)phenyl)methanol derivatives have yielded potent SARS-CoV-2 main protease (Mpro) inhibitors, with compound 16d (IC₅₀ = 5.27±0.26 μM) representing a promising lead against COVID-19 [9]. In antibacterial research, its incorporation into imidazole-oxadiazole architectures produces agents effective against Xanthomonas oryzae (EC₅₀ = 7.40 μg/mL for compound 7c), which causes devastating rice bacterial blight [8]. The compound's metabolic stability, evidenced by microsomal half-lives exceeding 120 minutes in human liver microsome assays, combined with its synthetic tractability, positions it as a versatile intermediate for future drug discovery campaigns targeting these and other therapeutic areas [2] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7